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Cat. No.: B1670865 Get Quote

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed as a membrane

mimetic in the structural and functional characterization of peptides and membrane proteins. Its

chemical structure, featuring a phosphocholine headgroup and a 12-carbon alkyl chain, closely

resembles that of phosphatidylcholine lipids found in eukaryotic cell membranes. This makes

DPC micelles an excellent model system for investigating the interactions of peptides—such as

antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and viral fusion peptides—

with biological membranes.[1][2]

The use of DPC is particularly advantageous in high-resolution solution Nuclear Magnetic

Resonance (NMR) spectroscopy, as it forms relatively small, uniform micelles that tumble

rapidly in solution, allowing for the acquisition of high-quality spectra.[3][4] Upon binding to

DPC micelles, many peptides, which may be unstructured in aqueous solution, adopt their

biologically relevant conformations.[1][5] Studying these interactions provides critical insights

into peptide structure, dynamics, binding affinity, and orientation within a membrane-like

environment, which is invaluable for drug discovery and development.[6][7]

Physicochemical Properties of DPC Micelles
Understanding the physical characteristics of DPC micelles is crucial for proper experimental

design. Key parameters are summarized below. These values can be influenced by buffer

conditions such as pH, ionic strength, and temperature.
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Property Value Conditions Source(s)

Chemical Formula C₁₇H₃₈NO₄P - -

Molecular Weight 351.46 g/mol - -

Critical Micelle

Concentration (CMC)
~1.0 - 1.1 mM

Aqueous solution,

room temperature
[1][8]

Aggregation Number

(Nagg)
54 - 65 monomers Aqueous solution [2][8][9]

Micelle Molecular

Weight
~19 - 23 kDa Calculated from Nagg [2][8][9]

Radius of Gyration

(Rg)
~17 Å

Molecular Dynamics

Simulations
[9][10]

Shape
Slightly prolate

ellipsoid

Molecular Dynamics

Simulations
[2][9][10]

Experimental Protocols
Detailed methodologies for key experiments used to study peptide-DPC micelle interactions are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique to determine the three-dimensional structure of a peptide when

bound to DPC micelles and to map the interaction interface at atomic resolution.[11][12]

Principle A peptide sample, often isotopically labeled (¹⁵N, ¹³C), is prepared in a solution

containing DPC micelles at a concentration well above the CMC. The peptide-micelle complex

is then analyzed using a suite of NMR experiments (e.g., HSQC, NOESY, TOCSY) to derive

structural restraints (distances, dihedral angles) and calculate the peptide's structure.

Paramagnetic relaxation enhancement (PRE) experiments can further define the peptide's

orientation and immersion depth within the micelle.[12][13]
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Sample Preparation:

Prepare a concentrated stock solution of the peptide (e.g., 10-20 mM) in a suitable buffer

(e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl).

Prepare a concentrated stock solution of DPC (e.g., 300-500 mM) in the same buffer.

Perdeuterated DPC (d₃₈-DPC) is often used to reduce interfering signals from the

detergent in ¹H NMR spectra.[5]

To form the peptide-micelle complex, slowly add the DPC stock solution to the peptide

solution while vortexing gently to reach a final peptide concentration of 0.5-1.5 mM and a

DPC concentration of 100-200 mM. The high DPC concentration ensures a high micelle-

to-peptide ratio, preventing aggregation.

Add 5-10% D₂O to the final sample for the NMR lock.

Transfer the final sample (~500-600 µL) into a standard NMR tube.

NMR Data Acquisition:

Acquire a 2D ¹H-¹⁵N HSQC spectrum to check for sample quality and proper folding. A

well-dispersed spectrum is indicative of a structured peptide.

Acquire 2D NOESY and TOCSY spectra to obtain sequential and long-range proton-

proton distance restraints for structure calculation.

For determining immersion depth, PRE experiments can be performed by incorporating a

spin-labeled lipid (e.g., 5-doxylstearic acid) into the micelle.[14] Residues close to the spin

label will experience signal broadening or quenching.[14]

Data Analysis and Structure Calculation:

Process the NMR spectra using software like NMRPipe.

Analyze the processed spectra to assign resonances and identify NOE cross-peaks using

software like SPARKY or CcpNmr Analysis.
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Use the derived distance and dihedral angle restraints to calculate a family of 3D

structures using programs such as CYANA, XPLOR-NIH, or Rosetta.
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Workflow for NMR-based structure determination of a peptide in DPC micelles.

Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly

measures the heat released or absorbed during the binding of a peptide to DPC micelles.

Principle A solution of the peptide is titrated into a solution containing DPC micelles held at a

constant temperature. The instrument measures the minute temperature changes that occur

upon injection. The resulting data provide the binding affinity (Kd), stoichiometry (n), enthalpy

(ΔH), and entropy (ΔS) of the interaction in a single experiment.[15][16]

Methodology

Sample Preparation:

Prepare the peptide solution (in the syringe) and the DPC micelle solution (in the cell) in

the exact same, thoroughly degassed buffer to minimize heats of dilution.[16]

A typical starting concentration for the DPC in the sample cell is 5-10 mM (well above the

CMC).

The peptide concentration in the syringe should be 10-20 times higher than the DPC

concentration in the cell to ensure saturation is reached.[15][17] For example, 0.5-1.0 mM

peptide in the syringe.

Accurate concentration determination for both peptide and DPC is critical.

ITC Experiment Setup:

Thoroughly clean the sample cell and syringe.

Load the DPC micelle solution into the sample cell (~200-300 µL) and the peptide solution

into the injection syringe (~40-100 µL).

Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm),

and injection schedule (e.g., an initial 0.5 µL injection followed by 18-25 injections of 2 µL
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each, spaced 180 seconds apart).[18]

Data Acquisition and Analysis:

Perform the titration experiment. The raw data is a series of peaks corresponding to the

heat change after each injection.

Perform a control titration by injecting the peptide into the buffer alone to measure the heat

of dilution.

Integrate the raw data peaks and subtract the heat of dilution.

Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g.,

one set of sites) to determine Kd, n, and ΔH.[15]
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Principle of Isothermal Titration Calorimetry for peptide-micelle binding.
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Fluorescence Spectroscopy
This technique is particularly useful for peptides containing intrinsic fluorophores, such as

Tryptophan (Trp), to monitor binding and conformational changes.[19][20]

Principle The fluorescence properties (emission maximum, intensity) of Trp are highly sensitive

to the polarity of its environment. When a Trp-containing peptide moves from the aqueous

buffer into the more hydrophobic environment of a DPC micelle, a blue shift (shift to shorter

wavelength) in its emission maximum and an increase in fluorescence intensity are typically

observed.[21] By titrating micelles into a peptide solution, one can monitor these changes to

determine the binding affinity.

Methodology

Sample Preparation:

Prepare a stock solution of the Trp-containing peptide in a suitable buffer at a known

concentration (e.g., 5-10 µM).

Prepare a concentrated stock solution of DPC (e.g., 50-100 mM) in the same buffer.

Fluorescence Titration:

Place the peptide solution in a quartz cuvette.

Set the fluorometer to excite the Trp residue (typically ~295 nm to avoid exciting Tyrosine)

and record the emission spectrum (e.g., from 310 to 450 nm).

Record an initial spectrum of the peptide alone.

Perform a stepwise titration by adding small aliquots of the DPC stock solution to the

cuvette.

After each addition, mix gently and allow the sample to equilibrate for 1-2 minutes before

recording a new emission spectrum.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19761821/
https://pubmed.ncbi.nlm.nih.gov/24146408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11114703/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For each spectrum, determine the wavelength of maximum emission (λmax) and the

fluorescence intensity at that wavelength.

Correct the fluorescence intensity data for dilution effects.

Plot the change in fluorescence intensity or the shift in λmax as a function of the DPC

concentration.

Fit the resulting binding curve to an appropriate equation (e.g., a single-site binding model)

to calculate the dissociation constant (Kd).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19761821/
https://pubmed.ncbi.nlm.nih.gov/19761821/
https://pubmed.ncbi.nlm.nih.gov/24146408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11114703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11114703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11114703/
https://www.benchchem.com/product/b1670865#dodecylphosphocholine-for-studying-peptide-micelle-interactions
https://www.benchchem.com/product/b1670865#dodecylphosphocholine-for-studying-peptide-micelle-interactions
https://www.benchchem.com/product/b1670865#dodecylphosphocholine-for-studying-peptide-micelle-interactions
https://www.benchchem.com/product/b1670865#dodecylphosphocholine-for-studying-peptide-micelle-interactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670865?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

